molecular formula C16H17BrClN3O3 B11600255 1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B11600255
M. Wt: 414.7 g/mol
InChI Key: BNDSIOIWZLZPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a bromine and chlorine-substituted phenyl ring, a pyrrolidinone ring, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the 4-bromo-3-chlorophenyl precursor. This precursor can be synthesized through halogenation reactions, where bromine and chlorine are introduced to the phenyl ring under controlled conditions. The next step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions using appropriate reagents and catalysts. Finally, the piperidine carboxamide group is introduced through amide bond formation reactions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it can interact with cellular pathways, influencing signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is unique due to its combination of a bromine and chlorine-substituted phenyl ring with a pyrrolidinone and piperidine carboxamide structure. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H17BrClN3O3

Molecular Weight

414.7 g/mol

IUPAC Name

1-[1-(4-bromo-3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C16H17BrClN3O3/c17-11-2-1-10(7-12(11)18)21-14(22)8-13(16(21)24)20-5-3-9(4-6-20)15(19)23/h1-2,7,9,13H,3-6,8H2,(H2,19,23)

InChI Key

BNDSIOIWZLZPMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.